molecular formula C10H7Br2N B14025790 1,6-Dibromonaphthalen-2-amine

1,6-Dibromonaphthalen-2-amine

Cat. No.: B14025790
M. Wt: 300.98 g/mol
InChI Key: YFTPQCFVHFJWSA-UHFFFAOYSA-N
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Description

Significance of Polycyclic Aromatic Amines in Chemical Synthesis

Polycyclic aromatic amines (PAAs) are organic compounds that feature an amine substituent on an aromatic structure with two or more fused rings. google.com They serve as crucial intermediates in the manufacturing of a wide range of products, including plastics, pharmaceuticals, and carbamate (B1207046) pesticides. google.com The utility of PAAs extends to the production of dyes and pigments, where their chemical structure allows for the creation of vibrant and stable colors. ontosight.ai In the realm of materials science, polycyclic aromatic hydrocarbons (PAHs), the parent structures of PAAs, are significant for their applications in electronics. molaid.com Furthermore, certain polyaromatic compounds have been investigated for their potential as anticancer agents, highlighting their importance in medicinal chemistry. molaid.com

Overview of Halogenated Naphthalene (B1677914) Derivatives as Synthetic Precursors

Halogenated naphthalene derivatives are a class of compounds where one or more hydrogen atoms on the naphthalene ring are replaced by halogens (fluorine, chlorine, bromine, or iodine). These compounds are highly valued in organic synthesis as versatile building blocks. uwa.edu.au The presence of a halogen atom provides a reactive site for various chemical transformations, including cross-coupling reactions like the Suzuki and Stille reactions, which are instrumental in forming new carbon-carbon bonds to create complex biaryl compounds. ontosight.ai

These derivatives are key precursors in the synthesis of a variety of valuable products. For instance, they are used to produce pharmaceuticals, agrichemicals, and materials for organic electronic devices. The ability to regioselectively synthesize polyheterohalogenated naphthalenes allows for precise control over the final structure of the target molecules, making them highly attractive for developing new organic materials. A notable example is the use of 1,6-dibromo-2-hydroxynaphthalene as an intermediate in the preparation of certain pharmaceutically active compounds. ccspublishing.org.cn The compound 1,6-Dibromonaphthalen-2-amine itself is noted as an organic synthesis intermediate with applications in the development of Organic Light Emitting Diode (OLED) materials. lookchem.com

Historical Context of Aminonaphthalene Research

The study of aminonaphthalenes has a rich history deeply intertwined with the development of the synthetic dye industry in the 19th century. Following the discovery of aniline (B41778) dyes, research into other aromatic amines, including those derived from naphthalene, expanded rapidly. lookchem.com 2-Naphthylamine (B18577), for example, was historically used to produce azo dyes. researchgate.net The sulfonic acid derivatives of 1-naphthylamine (B1663977) were particularly important for creating dyes that could color cotton without the need for a mordant, such as the well-known Congo red. google.com

The Bucherer reaction, a key chemical reaction for the interconversion of naphthols and naphthylamines, further broadened the accessibility and utility of these compounds in dye synthesis. google.com Beyond dyes, aminonaphthalenes and their derivatives have found applications in various other fields, including as rubber antioxidants. researchgate.net The ongoing research into the photophysical properties and synthetic applications of aminonaphthalenes demonstrates their continuing importance in modern chemistry. molaid.com

Detailed Research Findings on this compound

While detailed research on this compound is not as extensive as for some other naphthalene derivatives, key information regarding its synthesis and properties has been reported.

Synthesis of this compound

A notable synthetic route for this compound starts from Tobias acid (2-amino-1-naphthalenesulfonic acid). In a process described in a Korean patent, Tobias acid is brominated in an acidic medium. This reaction results in the substitution of the sulfonic acid group at the 1-position with a bromine atom and a simultaneous bromination at the 6-position, yielding 1,6-dibromo-2-naphthylamine. google.com This intermediate is then typically used in a subsequent de-bromination step to produce 6-bromo-2-naphthylamine. google.com

Another documented synthesis involves the reaction of benzylidene-2-aminonaphthalene with bromine in a solution of pyridine (B92270) and chloroform (B151607) to produce 1,6-Dibrom- ontosight.ainaphthylamin.

Chemical and Physical Properties

The fundamental properties of this compound have been compiled from various chemical data sources.

PropertyValueSource(s)
CAS Number 13720-04-2 researchgate.net
Molecular Formula C₁₀H₇Br₂N researchgate.net
Molecular Weight 300.98 g/mol researchgate.net
Melting Point 122-123 °C researchgate.net
Boiling Point (Predicted) 398.8 ± 22.0 °C researchgate.net
Density (Predicted) 1.902 ± 0.06 g/cm³ researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H7Br2N

Molecular Weight

300.98 g/mol

IUPAC Name

1,6-dibromonaphthalen-2-amine

InChI

InChI=1S/C10H7Br2N/c11-7-2-3-8-6(5-7)1-4-9(13)10(8)12/h1-5H,13H2

InChI Key

YFTPQCFVHFJWSA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2Br)N)C=C1Br

Origin of Product

United States

Synthetic Methodologies for 1,6 Dibromonaphthalen 2 Amine

Direct Synthetic Routes

Direct synthetic routes to 1,6-dibromonaphthalen-2-amine typically involve a two-step process: the introduction of bromine atoms onto the naphthalene (B1677914) scaffold, followed by the installation of the amine group. The order and methodology of these steps are critical for achieving the desired substitution pattern.

Bromination-Amination Sequences

A common and logical approach to the synthesis of this compound is the sequential bromination and amination of a suitable naphthalene derivative. This can involve either the bromination of an aminated naphthalene or the amination of a dibrominated naphthalene.

The introduction of bromine onto the naphthalene ring is typically achieved through electrophilic aromatic substitution. The regioselectivity of this reaction is highly dependent on the directing effects of the substituents already present on the naphthalene core. For instance, the bromination of 2-aminonaphthalene can be achieved using reagents like bromine or N-bromosuccinimide (NBS) in a suitable solvent. The amino group is an activating, ortho-, para-director, which would favor bromination at the 1 and 3 positions, as well as in the other ring. Therefore, direct bromination of 2-aminonaphthalene is not a straightforward route to the 1,6-isomer and often requires protecting group strategies or more complex, multi-step syntheses to achieve the desired substitution pattern.

A more viable approach involves the bromination of a precursor that can be later converted to the amine. For example, the bromination of 2-naphthol (B1666908) leads to the formation of 1,6-dibromo-2-naphthol (B94854). youtube.com This intermediate can then be subjected to further reactions to introduce the amino group. The bromination of 2-naphthol itself is a well-established procedure, often utilizing elemental bromine in a solvent like acetic acid. youtube.com

A study on the bromination of 1,5-dihydroxynaphthalene (B47172) has also been reported, yielding 2,6-dibromo-1,5-dihydroxynaphthalene, highlighting the influence of hydroxyl groups in directing electrophilic substitution.

Table 1: Electrophilic Bromination of Naphthalene Derivatives
Starting MaterialBrominating AgentSolventProductReference
2-NaphtholBromineAcetic Acid1,6-Dibromo-2-naphthol youtube.com
1,5-DihydroxynaphthaleneBromine, IodineAcetic Acid2,6-Dibromo-1,5-dihydroxynaphthalene
2-AminonaphthaleneN-Bromosuccinimide (NBS)Polar aprotic solventMixture of brominated products

Once a suitably dibrominated naphthalene precursor is obtained, the next critical step is the introduction of the amino group. This can be accomplished through various amination methods. One of the most prominent methods for converting a hydroxyl group to an amino group on a naphthalene ring is the Bucherer reaction, which will be discussed in a separate section.

Alternatively, palladium-catalyzed amination reactions have emerged as powerful tools for forming carbon-nitrogen bonds. isuct.ruoup.comresearchgate.netpleiades.online These reactions typically involve the coupling of an aryl halide (in this case, a dibromonaphthalene) with an amine source in the presence of a palladium catalyst and a suitable base. For instance, 2,7-dibromonaphthalene (B1298459) has been successfully used in Pd-catalyzed amination reactions with various polyamines. isuct.ruoup.com While specific examples for the direct amination of 1,6-dibromonaphthalene (B96460) to yield this compound are not extensively detailed in the provided results, the general applicability of this methodology suggests its potential. The challenge lies in achieving selective mono-amination at the desired position.

Bucherer Reaction and its Adaptations

The Bucherer reaction and its variations represent a classic and highly effective method for the synthesis of naphthylamines from naphthols. wikipedia.orgorganicreactions.org This reaction involves the reversible conversion of a naphthol to a naphthylamine in the presence of an aqueous sulfite (B76179) or bisulfite and ammonia (B1221849) or an amine. wikipedia.orgorganicreactions.org

The core of the Bucherer reaction is the nucleophilic substitution of the hydroxyl group of a naphthol by an amino group. wikipedia.org In the context of synthesizing this compound, the starting material would be 1,6-dibromo-2-naphthol. The reaction proceeds by the addition of a bisulfite to the naphthol, which facilitates the subsequent nucleophilic attack by ammonia or an amine. wikipedia.org

Recent advancements have shown that the Bucher reaction can be significantly enhanced by using microwave irradiation. tandfonline.comresearchgate.nettandfonline.com This technique has been demonstrated to reduce reaction times and improve yields for the synthesis of various aminonaphthalene derivatives. tandfonline.comresearchgate.nettandfonline.com For instance, the microwave-assisted Bucherer reaction of β-naphthol with dimethylamine (B145610) yielded N,N-dimethyl-2-naphthylamine in over 90% yield. tandfonline.com This suggests that a similar approach could be effectively applied to the amination of 1,6-dibromo-2-naphthol.

Table 2: Bucherer Reaction Conditions
Starting MaterialReagentsConditionsProductReference
NaphtholAmmonia, Sodium BisulfiteAqueous solutionNaphthylamine wikipedia.org
β-NaphtholDimethylamine, Dimethylammonium SulfiteMicrowave irradiation (150 W, 30 min)N,N-Dimethyl-2-naphthylamine tandfonline.com

The successful application of the Bucherer reaction for the synthesis of this compound is contingent on the availability of the precursor, 6-bromo-2-naphthol (B32079) or, more directly, 1,6-dibromo-2-naphthol.

The synthesis of 6-bromo-2-naphthol is well-documented. youtube.comorgsyn.orgprepchem.comchemicalbook.com A common method involves the bromination of 2-naphthol to yield 1,6-dibromo-2-naphthol, followed by a selective reduction (de-bromination) at the 1-position. youtube.comorgsyn.org This reduction can be achieved using various reagents, including tin and hydrochloric acid, or stannous chloride. orgsyn.orgprepchem.com A procedure detailed in Organic Syntheses describes the bromination of β-naphthol with bromine in glacial acetic acid, followed by reduction with mossy tin to afford 6-bromo-2-naphthol in high yield. orgsyn.org

An alternative method for the hydrodebromination of 1,6-dibromo-2-naphthol to 6-bromo-2-naphthol involves reacting it with sulfur dioxide in the presence of a base. google.com This process is reported to be efficient and avoids the use of costly materials. google.com

The direct precursor, 1,6-dibromo-2-naphthol, is typically synthesized by the bromination of 2-naphthol. youtube.comgoogle.com The reaction conditions can be optimized to favor the formation of the desired dibromo isomer. google.com

Table 3: Synthesis of 6-Bromo-2-naphthol
Starting MaterialReagentsKey IntermediateProductReference
2-Naphthol1. Bromine, Acetic Acid; 2. Tin, HCl1,6-Dibromo-2-naphthol6-Bromo-2-naphthol youtube.comorgsyn.org
1,6-Dibromo-2-naphtholTin, HCl, Ethanol-6-Bromo-2-naphthol prepchem.com
1,6-Dibromo-2-naphtholSulfur dioxide, Base-6-Bromo-2-naphthol google.com

Advanced Catalytic Syntheses

The synthesis of aryl amines has been revolutionized by transition metal-catalyzed cross-coupling reactions, which offer a significant improvement over harsher classical methods. wikipedia.org These modern techniques are central to the preparation of complex molecules like this compound.

Palladium-Catalyzed Amination of Bromonaphthalenes (e.g., Buchwald-Hartwig type reactions)

The Buchwald-Hartwig amination stands as a cornerstone of modern C-N bond formation, utilizing a palladium catalyst to couple amines with aryl halides. wikipedia.org This reaction is a powerful and widely used method for synthesizing aryl amines from aryl halides or sulfonates. jk-sci.com The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the aryl amine product and regenerate the Pd(0) catalyst. jk-sci.comlibretexts.org

The synthesis of substituted naphthalenamines from dibromonaphthalenes is a direct application of this methodology. For instance, the reaction of 2,7-dibromonaphthalene with various di- and polyamines has been successfully achieved using palladium catalysis, demonstrating the viability of this approach for creating C-N bonds on a naphthalenic core. isuct.rupleiades.online While the direct synthesis of this compound is not explicitly detailed in the provided literature, the principles are transferable from closely related isomers. The reaction would theoretically involve the selective mono-amination of a tribromonaphthalene precursor or a carefully controlled reaction with 1,6-dibromo-2-halonaphthalene (where the third halogen is more reactive, like iodine or a triflate).

The reactivity order for aryl halides in Buchwald-Hartwig reactions is generally Ar-I > Ar-Br ~ Ar-OTf > Ar-Cl. wuxiapptec.com This indicates that starting with a precursor like 1,6-dibromo-2-iodonaphthalene could allow for selective amination at the C2 position.

Deaminative Halogenation Approaches for Related Structures

While the primary route to this compound involves forming a C-N bond, an alternative conceptual approach in synthetic chemistry involves the transformation of an amino group into a halogen. This "deaminative halogenation" is relevant for synthesizing related halogenated precursors. nih.gov Modern protocols have been developed for the direct deaminative bromination, chlorination, and iodination of primary amines using N-anomeric amides as nitrogen-deletion reagents. nih.govsemanticscholar.org

This process is effective for both aliphatic and aromatic amines and proceeds under mild conditions. nih.gov For instance, an aniline (B41778) derivative can be converted directly into an aryl bromide. semanticscholar.org In the context of synthesizing precursors for this compound, one could envision a scenario where a diaminobromonaphthalene is selectively converted at one of the amino groups to a bromo group. Halogenation-induced C–N bond activation has also been reported as a key step in stereoinvertive intramolecular substitutions, highlighting the versatility of manipulating C-N bonds to achieve desired structures. rsc.org

Optimization of Reaction Conditions and Yields

The success of catalytic syntheses, particularly for polyfunctionalized molecules, is highly dependent on the careful optimization of reaction parameters. nih.govbeilstein-journals.org High-throughput screening techniques are increasingly used to rapidly identify the best conditions from a wide array of possibilities. chemistryviews.org

Solvent Effects

The choice of solvent is critical in palladium-catalyzed cross-coupling reactions as it can significantly influence reaction rates, selectivity, and even the nature of the active catalytic species. ethz.chrsc.orgwhiterose.ac.uk Commonly used solvents for Buchwald-Hartwig amination include toluene, tetrahydrofuran (B95107) (THF), dioxane, and tert-butanol. jk-sci.comlibretexts.org

The polarity of the solvent can affect the equilibrium and stability of catalyst intermediates. ethz.chwhiterose.ac.uk For example, in some systems, polar solvents can favor different reaction pathways compared to non-polar solvents. ethz.ch Amide dipolar aprotic solvents like DMF have been shown to participate in the reduction of Pd(II) precatalysts to the active Pd(0) state. whiterose.ac.uk In recent advancements, micellar catalysis using surfactants like PTS in water has enabled aminations of aryl bromides to occur at room temperature, offering a greener alternative to traditional organic solvents. nih.gov The choice of solvent can also be crucial when substrates have base-sensitive functional groups, requiring a medium that is compatible with milder bases. nih.gov

ParameterEffect on ReactionExample SolventsCitation
Polarity Influences catalyst stability and reaction pathway.Toluene, THF (less polar), Dioxane, DMF (polar) ethz.ch, whiterose.ac.uk
Catalyst Activation Some solvents can act as reducing agents for Pd(II) precatalysts.DMF, Dioxane whiterose.ac.uk
Green Chemistry Enables reactions in aqueous media, often at lower temperatures.Water with surfactants (e.g., PTS) nih.gov
Substrate Compatibility Must be compatible with the base and functional groups on the substrate.Toluene, t-BuOH libretexts.org, nih.gov

Catalyst Systems and Ligand Design

The evolution of the Buchwald-Hartwig amination is intrinsically linked to the development of sophisticated phosphine (B1218219) ligands. wikipedia.org The ligand stabilizes the palladium center, prevents the formation of inactive palladium species, and modulates its reactivity to promote the desired catalytic cycle. wuxiapptec.com

Early systems used monodentate ligands like P(o-tolyl)₃. libretexts.org However, the development of bidentate phosphine ligands such as BINAP and DPPF provided more reliable and efficient catalysts, particularly for coupling primary amines. wikipedia.orgjk-sci.com Modern catalyst systems often employ bulky, electron-rich phosphine ligands which promote the formation of highly reactive, monoligated palladium complexes that are crucial for the difficult oxidative addition of less reactive aryl chlorides. jk-sci.comethz.ch The choice of ligand is often determined by the class of amine and aryl halide being coupled. wuxiapptec.com For instance, in the synthesis of macrocycles from 2,7-dibromonaphthalene, the catalyst system Pd(OAc)₂/DavePhos was found to be effective where a Pd₂(dba)₃/BINAP system was not. isuct.rumdpi.com

Ligand TypeExamplesKey FeaturesTypical ApplicationCitations
Monodentate P(o-tolyl)₃First-generation ligands.Original studies on aryl bromides. libretexts.org
Bidentate BINAP, DPPF, XANTPHOSForms stable chelating complexes with palladium, improving yields and rates.General coupling of aryl iodides, bromides, and triflates with primary amines. wikipedia.org, jk-sci.com
Bulky, Electron-Rich DavePhos, t-Bu₃PPromotes formation of reactive monoligated Pd(0) species.Challenging substrates like aryl chlorides and sterically hindered partners. wuxiapptec.com, mdpi.com

Temperature and Pressure Optimization

Temperature is a critical parameter that must be controlled to achieve optimal yields and minimize side reactions. Buchwald-Hartwig aminations can be performed over a wide temperature range, from room temperature to over 100°C. jk-sci.com High-throughput experiments have screened reactions at temperatures as high as 200°C to rapidly identify optimal conditions. chemistryviews.org The ideal temperature depends on the reactivity of the substrates and the catalyst system employed. Highly active catalyst systems may allow for reactions at lower temperatures, which can improve functional group tolerance. wikipedia.org

Pressure is a less commonly adjusted variable in standard lab-scale aminations but becomes relevant in specific industrial processes or when using volatile reagents like ammonia. In the amination of dihalogen naphthalenes with aqueous ammonia, the reaction was conducted in a pressure autoclave at 150°C, where the pressure rose to 41 bar. google.com Optimizing temperature and pressure is a balancing act to ensure sufficient reaction rate without causing decomposition of the starting materials, products, or catalyst. beilstein-journals.org

Microwave-Assisted Synthesis

The synthesis of this compound can be approached through modern techniques that prioritize efficiency, speed, and sustainability. Microwave-assisted organic synthesis has emerged as a powerful tool, often leading to dramatic reductions in reaction times, increased yields, and enhanced product purity compared to conventional heating methods. ktu.edumdpi.com While specific literature detailing the microwave-assisted synthesis of this compound is not extensively documented, established methodologies for the amination of aryl halides serve as a strong precedent for its potential synthesis.

One of the most prominent methods for forming C(sp²)—N bonds is the Buchwald-Hartwig amination. Microwave-assisted Buchwald-Hartwig reactions have been shown to be highly effective for the coupling of various aryl bromides with amines. ktu.edu This approach typically involves a palladium catalyst, a phosphine ligand, and a base. For the synthesis of a di-aminated compound from 1,4-dibromobenzene, reaction times were reduced from 24 hours to as little as 10-30 minutes, achieving moderate to excellent yields. ktu.edu A similar strategy could be envisioned for the mono-amination of 1,6-dibromonaphthalene by carefully controlling the stoichiometry of the amine.

Furthermore, transition-metal-free methods for the amination of aryl halides under microwave irradiation have also been developed. nih.gov These reactions can proceed in good to high yields and are particularly effective for electron-rich aryl halides. nih.gov Given the electron-rich nature of the naphthalene core, this represents another viable, and potentially more cost-effective, pathway.

The general conditions for such microwave-assisted aminations often involve heating the aryl halide and the amine (or an ammonia surrogate) in a suitable solvent within a sealed vessel in a microwave reactor. The choice of catalyst, ligand, base, and solvent is critical and would require optimization for the specific substrate.

Table 1: Exemplary Conditions for Microwave-Assisted Amination of Aryl Halides

Reaction TypeCatalyst/ReagentsSolventTemperature (°C)Time (min)YieldReference
Buchwald-Hartwig AminationPd₂(dba)₃, XPhos, t-BuONaToluene15010–30Moderate to Excellent ktu.edu
Transition-Metal-Free AminationN/ANMPVariesVariesGood to High nih.govresearchgate.net
Reductive AminationNaBH(OAc)₃1,2-Dichloroethane1206N/A organic-chemistry.org

NMP: N-Methyl-2-pyrrolidone

These examples highlight the potential of microwave irradiation to facilitate the rapid and efficient synthesis of amino-naphthalene derivatives, including this compound. The development of a specific protocol would involve screening various conditions to maximize the yield and regioselectivity of the amination reaction.

Purification Techniques for Isolation

Following the synthesis of this compound, regardless of the synthetic method employed, a robust purification strategy is essential to isolate the target compound from unreacted starting materials, catalysts, and byproducts. The purification protocol typically involves a combination of techniques tailored to the physical and chemical properties of the product.

Initial Work-up: The initial step after the reaction is complete often involves an aqueous work-up. This may include quenching the reaction mixture with water and extracting the crude product into a suitable organic solvent like dichloromethane (B109758) or ethyl acetate. The organic layer is then washed with water or brine to remove water-soluble impurities and subsequently dried over an anhydrous salt such as sodium sulfate (B86663) or magnesium sulfate. rsc.org The solvent is then removed under reduced pressure to yield the crude solid product. rsc.orgespublisher.com

Column Chromatography: For the separation of complex mixtures, column chromatography is a widely used and effective technique. espublisher.com The crude product is dissolved in a minimal amount of solvent and loaded onto a stationary phase, most commonly silica (B1680970) gel. A solvent system (eluent or mobile phase) is then passed through the column to separate the components based on their differing polarities. For naphthalene derivatives, common eluents include mixtures of non-polar and polar solvents, such as petroleum ether/dichloromethane or toluene/methanol. rsc.orgespublisher.com The fractions are collected and analyzed, for instance by thin-layer chromatography (TLC), to identify those containing the pure product.

Recrystallization: Recrystallization is a powerful method for purifying solid organic compounds to a high degree of purity. The crude product is dissolved in a hot solvent in which it is sparingly soluble at room temperature. Upon slow cooling, the solubility of the compound decreases, leading to the formation of crystals, while impurities tend to remain in the solution. The purified crystals are then isolated by filtration. The choice of solvent is critical for successful recrystallization.

Other Techniques: Depending on the nature of the impurities, other techniques might be employed.

Washing: Simple washing of the crude solid with a solvent in which the desired product is insoluble but the impurities are soluble can be an effective preliminary purification step. rsc.org

Dialysis and Size Exclusion Chromatography (SEC): While less common for small molecules, these techniques are used for purifying larger molecules or nanomaterials and separate components based on size. units.it

Acid-Base Extraction: The basicity of the amine group in this compound allows for purification via acid-base extraction. The crude product can be dissolved in a non-polar organic solvent and washed with an acidic aqueous solution (e.g., dilute HCl). The amine will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be collected, neutralized with a base to deprotonate the amine, and the pure product extracted back into an organic solvent.

Table 2: Common Purification Techniques for Naphthalene Derivatives

TechniquePrincipleTypical ApplicationReference
Column ChromatographyDifferential adsorption on a stationary phaseSeparation of reaction mixture components (e.g., isomers, byproducts) rsc.orgespublisher.com
RecrystallizationDifference in solubility at different temperaturesFinal purification of a solid product to obtain high purity google.com
ExtractionDifferential solubility in immiscible liquidsInitial work-up, removal of water-soluble or acid/base-soluble impurities rsc.org
Filtration/WashingPhysical separation of solid from liquidIsolation of a precipitated product; removal of soluble impurities from a solid rsc.org

Reactivity and Transformational Chemistry of 1,6 Dibromonaphthalen 2 Amine

Reactions at Bromine Centers

The carbon-bromine (C-Br) bonds in 1,6-dibromonaphthalen-2-amine are the principal sites for chemical reactions, allowing for the introduction of new functional groups through substitution or coupling reactions. The differential reactivity of the bromine at the 1-position versus the 6-position can potentially allow for selective functionalization, although this often requires careful optimization of reaction conditions.

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for aryl halides. dalalinstitute.commasterorganicchemistry.com In an SNAr reaction, a nucleophile displaces a halide ion from an aromatic ring. This process typically requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (the halogen). libretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.org

For this compound, the naphthalene (B1677914) system itself is electron-rich, and the amino group is an electron-donating group, which generally disfavors classical SNAr pathways that proceed via an addition-elimination mechanism. dalalinstitute.com Such reactions typically necessitate harsh conditions or the presence of a catalyst. For an SNAr reaction to occur on this compound, a strong nucleophile would be required, and the reaction would likely be sluggish compared to aromatic rings substituted with potent electron-withdrawing groups like nitro functions. libretexts.orgmdpi.com The reaction proceeds via a two-step addition-elimination mechanism, where the nucleophile first attacks the carbon atom bearing the bromine, forming a resonance-stabilized anionic intermediate, followed by the departure of the bromide ion to restore aromaticity. libretexts.org

Transition metal-catalyzed cross-coupling reactions represent a powerful and widely used set of tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. eie.gr For this compound, the two bromine atoms serve as excellent electrophilic partners in these transformations, most commonly employing palladium or nickel catalysts. uni-regensburg.dewiley.com These reactions provide a modular approach to elaborate the naphthalene scaffold, which is a common core in pharmaceuticals, organic materials, and agrochemicals. uni-regensburg.dewiley.com

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid or boronic ester) and an organohalide or triflate. libretexts.orgrsc.org It is one of the most versatile methods for constructing C(sp²)–C(sp²) bonds, such as those found in biaryl structures. libretexts.orgsnnu.edu.cn The general catalytic cycle involves three key steps: oxidative addition of the aryl bromide to a Pd(0) catalyst, transmetalation with the organoboron reagent in the presence of a base, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

The this compound can undergo Suzuki-Miyaura coupling at one or both bromine positions to form new carbon-carbon bonds. The reaction's scope is broad, tolerating a wide variety of functional groups. beilstein-journals.org By carefully selecting the stoichiometry of the boronic acid and the reaction conditions, it is possible to achieve either mono- or diarylation. The synthesis of various substituted naphthalenes often utilizes this methodology. For instance, related dibromonaphthalenes have been successfully used in Suzuki-Miyaura reactions to create complex polycyclic frameworks and functional materials. uwindsor.cafrontiersin.org

Table 1: Examples of Suzuki-Miyaura Coupling with Dibromonaphthalene Derivatives This table presents data for related dibromonaphthalene compounds to illustrate typical reaction conditions, as specific data for this compound is not readily available in the searched literature.

SubstrateBoronic Acid/EsterCatalystBaseSolventConditionsProductYieldReference
1,8-Dibromonaphthalene(4-Methoxyphenyl)boronic acidPd(OAc)₂K₂CO₃DMF/H₂O100°C1,8-Bis(4-methoxyphenyl)naphthalene85% frontiersin.org
1,8-Dibromonaphthalene2-Naphthylboronic acidPd(PPh₃)₄Na₂CO₃DME/EtOH/H₂OReflux, 72h1,8-Di(naphthalen-2-yl)naphthalene79% uwindsor.ca
Bromonaphthalene derivative(2-Formyl-4-methoxyphenyl)boronic acidPalladium catalystNot specifiedNot specifiedNot specifiedCross-coupling product72% beilstein-journals.org

The Sonogashira coupling reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction is typically catalyzed by a palladium complex, with a copper(I) salt (such as CuI) acting as a co-catalyst, and is carried out in the presence of an amine base. organic-chemistry.orgwikipedia.org The amine serves both as a base to neutralize the hydrogen halide byproduct and often as the solvent. wikipedia.org The reaction mechanism involves a palladium cycle, similar to other cross-coupling reactions, and a distinct copper cycle that generates a copper(I) acetylide intermediate, which then participates in the transmetalation step with the palladium complex. libretexts.org

This compound is a suitable substrate for Sonogashira coupling, allowing for the introduction of alkyne functionalities. These alkynylnaphthalenes are valuable intermediates for synthesizing more complex molecules, including polymers and heterocycles. researchgate.net The difference in reactivity between the C-I and C-Br bonds can be exploited for selective couplings, with aryl iodides generally being more reactive than aryl bromides. wikipedia.orglibretexts.org

Table 2: General Conditions for Sonogashira Coupling of Aryl Bromides This table outlines typical conditions applicable for the Sonogashira coupling of aryl bromides like this compound.

Aryl Halide TypeAlkynePd CatalystCu Co-catalystBaseSolventConditionsReference
Aryl BromideTerminal AlkynePd(PPh₃)₄, PdCl₂(PPh₃)₂CuITriethylamine, DiethylamineAmine or DMFRoom Temp. to Reflux organic-chemistry.orgwikipedia.org
Aryl Bromide (Copper-free)Terminal AlkynePd(PhCN)₂Cl₂/P(t-Bu)₃NoneCs₂CO₃DioxaneRoom Temp. organic-chemistry.org
Aryl Bromide (in water)Terminal AlkynePdCl₂(TPPTS)₂NonePyrrolidineH₂O100°C pitt.edu

Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide (or triflate) with an alkene to form a substituted alkene. fishersci.fr The reaction is initiated by the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene, and finally β-hydride elimination to release the product and regenerate the catalyst. fishersci.fr Aryl bromides like this compound are common substrates for this reaction.

Stille Coupling: The Stille reaction facilitates the formation of a carbon-carbon bond by coupling an organotin compound (organostannane) with an sp²-hybridized organohalide. fishersci.fr Similar to the Suzuki coupling, it proceeds through a Pd(0)/Pd(II) catalytic cycle. While highly effective, a significant drawback of the Stille reaction is the toxicity of the organotin reagents and byproducts. libretexts.org The reaction has been applied to the synthesis of highly constrained diquinolylnaphthalenes from 1,8-dibromonaphthalene. acs.org

Table 3: General Conditions for Heck and Stille Coupling of Aryl Halides This table provides an overview of typical reaction conditions for Heck and Stille couplings involving aryl halides.

ReactionSubstrateCoupling PartnerCatalystBase/AdditiveSolventReference
HeckAryl BromideAlkenePd(OAc)₂, Pd(PPh₃)₄Amine (e.g., Et₃N)DMF, Acetonitrile fishersci.fr
StilleAryl BromideOrganostannanePd(PPh₃)₄, Pd₂(dba)₃CuO (co-catalyst)Toluene, Dioxane, DMF fishersci.fracs.org

The formation of carbon-heteroatom bonds via transition metal catalysis is a cornerstone of modern organic chemistry, essential for synthesizing pharmaceuticals and materials. uni-regensburg.denih.gov Reactions such as the Buchwald-Hartwig amination (for C-N bonds), Buchwald-Hartwig etherification (for C-O bonds), and related couplings for C-S bonds allow for the conversion of aryl halides into anilines, aryl ethers, and aryl thioethers, respectively. wiley.comnih.gov These reactions typically use palladium or nickel catalysts with specialized phosphine (B1218219) ligands. uni-regensburg.de

The bromine atoms of this compound can be substituted by various nitrogen, oxygen, or sulfur nucleophiles under these catalytic conditions. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. uni-regensburg.de Recent advances have even demonstrated nickel-catalyzed photoredox reactions that use tert-butylamine (B42293) as both a ligand and a base for C-O and C-N bond formation. uni-regensburg.de

Table 4: Catalytic Systems for Carbon-Heteroatom Bond Formation with Aryl Halides This table summarizes common catalytic systems used for C-N, C-O, and C-S bond formation that are applicable to this compound.

Bond FormedReaction NameNucleophileCatalyst System (Examples)Base (Examples)Reference
C-NBuchwald-Hartwig AminationAmines, Amides, SulfonamidesPd₂(dba)₃/t-BuBrettPhos, Ni(COD)₂/dcypeNaOt-Bu, K₃PO₄ snnu.edu.cn
C-OBuchwald-Hartwig EtherificationAlcohols, PhenolsPd(OAc)₂/RuPhos, NiCl₂(dme)/dcypeK₃PO₄, Cs₂CO₃ uni-regensburg.de
C-SBuchwald-Hartwig ThioetherificationThiolsPd₂(dba)₃/XantphosK₃PO₄, NaOt-Bu nih.gov

Reduction of Aryl Bromides

The bromine atoms attached to the naphthalene ring can be selectively or fully removed through reduction reactions. A common method for the reduction of aryl halides involves the use of a palladium catalyst, such as 5% Pd/C, in the presence of a reducing agent. nih.gov For instance, a combination of 5% Pd/C with tetrahydroxydiboron (B82485) (B2(OH)4) and a tertiary amine like 4-methylmorpholine (B44366) has been shown to efficiently reduce aryl bromides, iodides, and chlorides. nih.gov In the case of dihalogenated aromatic compounds, selective reduction is possible, with the ease of reduction following the order I > Br > Cl. nih.gov This suggests that in a molecule like this compound, both bromine atoms could potentially be reduced.

Another approach involves stoichiometric metallic reduction. For example, 1,6-dibromo-2-naphthalenes can be reduced to the corresponding 6-bromo-2-naphthalenes using a reducing metal such as iron or tin. google.com This method offers a pathway to selectively remove one of the bromine atoms.

The choice of reducing agent and reaction conditions is crucial for controlling the extent of dehalogenation. While powerful reducing systems may lead to the removal of both bromine atoms, milder conditions or specific reagents can allow for the selective reduction of one bromine over the other, or the preservation of the bromine atoms while other functional groups in the molecule react.

Reactions at the Amine Functionality

The primary amine group at the 2-position of the naphthalene ring is a key site for a variety of chemical transformations, including N-alkylation, N-acylation, diazotization, and condensation reactions.

The nitrogen atom of the primary amine is nucleophilic and can readily undergo N-alkylation and N-acylation reactions.

N-Alkylation can be achieved by reacting the amine with alkyl halides or other alkylating agents. A general method for N-alkylation of aromatic amines involves the coreaction of carbon monoxide, hydrogen, an aromatic amine, and an olefinic compound in the presence of a rhodium, ruthenium, or cobalt catalyst. google.com This process can produce N-alkylated secondary or tertiary amines depending on the reaction conditions. google.com For instance, at temperatures between 125 to 200 °C, N-alkylated secondary and tertiary amines are the primary products. google.com Palladium-catalyzed N-arylation, a related transformation, is also a powerful tool for forming carbon-nitrogen bonds. researchgate.net

N-Acylation involves the reaction of the amine with an acylating agent, such as an acid chloride or anhydride, to form an amide. For example, the reaction of this compound with an acylating agent would yield the corresponding N-(1,6-dibromonaphthalen-2-yl)amide. A known derivative is N-(1,6-dibromo-2-naphthyl)acetamide, which is formed through the acylation of this compound with an acetylating agent. nih.gov

Reaction TypeReagents and ConditionsProduct Type
N-AlkylationOlefin, CO, H₂, Rh/Ru/Co catalyst, 125-200 °CN-Alkyl secondary/tertiary amine
N-AcylationAcyl chloride or anhydrideN-Acyl amide

The primary aromatic amine group of this compound can be converted into a diazonium salt through a process called diazotization. iitk.ac.in This reaction is typically carried out by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric or sulfuric acid, at low temperatures (0-10 °C). iitk.ac.inmnstate.edu The resulting diazonium salt is a highly versatile intermediate.

The diazonium group can be replaced by a wide variety of substituents through Sandmeyer reactions, which typically employ copper(I) salts as catalysts. wikipedia.orglscollege.ac.in This allows for the introduction of halogens (Cl, Br), cyano groups (CN), and other functionalities. wikipedia.orglscollege.ac.in The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. wikipedia.orglscollege.ac.in For instance, treating the diazonium salt of this compound with CuBr would be expected to replace the diazonium group with a bromine atom, yielding 1,2,6-tribromonaphthalene. The Sandmeyer reaction is a powerful tool for synthesizing substituted aromatic compounds that may not be accessible through direct substitution methods. organic-chemistry.org

ReactionReagentsProduct
DiazotizationNaNO₂, HCl/H₂SO₄, 0-10 °CArenediazonium salt
Sandmeyer (Bromination)Arenediazonium salt, CuBrAryl bromide

The amine functionality of this compound can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). nih.gov These reactions typically involve the elimination of a water molecule. libretexts.org For example, the reaction of this compound with an aldehyde would yield an N-(1,6-dibromonaphthalen-2-yl)imine.

Furthermore, condensation reactions with dicarbonyl compounds or other bifunctional molecules can lead to the formation of larger, more complex structures, including heterocyclic systems and polymers. For instance, the reaction of a diamine with a diacid yields a polyamide. libretexts.org While this compound is a monoamine, its derivatives could potentially be used in such polymerizations.

Derivatization Strategies and Functional Group Interconversions

Design Principles for Naphthalene-Based Derivatives

The design of functional materials based on naphthalene (B1677914) derivatives is guided by several core principles aimed at tuning their physicochemical properties. The naphthalene core itself is an electron-rich aromatic system, but its properties can be dramatically altered through the strategic placement of electron-donating and electron-withdrawing substituents.

Electronic Property Modulation : The introduction of functional groups is the primary method for tuning the electronic energy levels (HOMO/LUMO) of the naphthalene core. Electron-donating groups, such as the amine in 1,6-dibromonaphthalen-2-amine, raise the energy of the highest occupied molecular orbital (HOMO), making the molecule easier to oxidize. Conversely, electron-withdrawing groups lower the energy of the lowest unoccupied molecular orbital (LUMO), facilitating electron injection and transport, a crucial feature for n-type semiconductors.

Extension of π-Conjugation : Attaching other aromatic or unsaturated systems to the naphthalene core via its bromine "handles" extends the π-conjugated system. This extension typically leads to a red-shift in the absorption and emission spectra, moving the molecule's optical properties from the UV into the visible or even near-infrared range. This principle is fundamental to creating organic dyes, sensors, and semiconductors. lookchem.com

Control of Intermolecular Interactions : The substituents on the naphthalene ring dictate how molecules pack in the solid state. This is critical for applications like organic field-effect transistors (OFETs), where charge transport efficiency depends heavily on the degree of π-π stacking between adjacent molecules. Bulky substituents can be used to control this packing, for instance, to prevent aggregation-caused quenching of fluorescence in emissive materials.

Solubility and Processability : For practical applications, especially in polymer science and device fabrication, the solubility of the compound is crucial. Attaching long alkyl or branched chains to the naphthalene core or to its substituents is a common strategy to enhance solubility in organic solvents without significantly altering the core electronic properties.

The this compound scaffold is an excellent starting point that embodies these principles. The amino group provides an initial electronic perturbation, while the two bromine atoms offer chemically distinct sites for extending conjugation or introducing groups to control packing and solubility.

Synthesis of Substituted Aminonaphthalenes via this compound Precursor

This compound is itself synthesized from common starting materials like 2-naphthylamine (B18577) or Tobias acid. rsc.orggoogle.com Once formed, it serves as a versatile precursor for a variety of substituted aminonaphthalenes through reactions that selectively target the amine or the bromine atoms.

Early research demonstrated key transformations of this compound. For instance, the bromine atom at the C1 position can be selectively removed using reagents like hydriodic acid or tin powder, yielding 6-bromo-2-naphthylamine. rsc.orggoogle.com This reaction highlights the different reactivity of the two bromine atoms. Furthermore, the amino group can be converted to a diazonium salt, which can then be subjected to a Sandmeyer reaction to introduce other functional groups, showcasing the utility of the amine as a reactive site. rsc.org

Modern cross-coupling reactions, though not extensively documented for this specific isomer, can be applied to its C-Br bonds to form C-C, C-N, or C-O bonds. These methods are widely used for other bromo-naphthalene derivatives and are directly applicable here.

Reaction Type Reagents/Catalyst Bond Formed Resulting Functionality Reference (Analogous System)
Suzuki Coupling Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), BaseC-CBiaryl system frontiersin.org
Sonogashira Coupling Terminal alkyne, Pd/Cu catalystC-C (alkyne)Aryl-alkyne mdpi.com
Buchwald-Hartwig Amination Amine, Pd or Cu catalyst, BaseC-NDi- or tri-substituted amine nih.gov
Chan-Lam Coupling Amine or Alcohol, Cu catalystC-N or C-OAryl amine or Aryl ether wikipedia.org
Selective Debromination Hydriodic acid or Sn powderC-HMonobrominated naphthalene rsc.orggoogle.com
Sandmeyer Reaction NaNO₂, H⁺; CuXC-X (X=Cl, Br, CN)Halogen or Nitrile rsc.org

This table presents verified reactions for this compound and highly plausible cross-coupling reactions based on established methods for similar compounds.

Incorporation into Larger Molecular Architectures

The difunctional nature of this compound makes it an ideal building block for constructing larger, more complex molecular systems such as polymers, macrocycles, and extended conjugated molecules.

With two reactive bromine sites, this compound can act as a monomer in polycondensation reactions. For example, Suzuki polycondensation with an aromatic diboronic acid would lead to the formation of a fully aromatic polymer chain incorporating the naphthalene unit. The amino group on each repeating unit would not only influence the polymer's electronic properties but also serve as a site for post-polymerization modification, such as grafting side chains to improve solubility or introducing specific functionalities.

The synthesis of macrocycles is another area where this precursor is valuable. Stepwise or one-pot cyclization reactions, often catalyzed by palladium, can be used to create large rings. For example, reacting this compound with a diamine under Buchwald-Hartwig conditions could lead to the formation of a macrocyclic polyamine containing naphthalene units, a structure relevant to host-guest chemistry and sensing applications.

The creation of extended π-conjugated systems is essential for the development of organic electronic materials. The two C-Br bonds in this compound are perfect handles for palladium-catalyzed cross-coupling reactions to achieve this.

By reacting the dibromo starting material with two equivalents of an arylboronic acid (Suzuki coupling) or a terminal alkyne (Sonogashira coupling), new aryl or alkynyl groups can be attached at the 1- and 6-positions. This process extends the π-electron delocalization across the newly formed molecule, which is a key strategy for designing materials with specific light absorption and emission characteristics for use in OLEDs or as fluorescent probes. The presence of the C2-amino group, an electron-donating moiety, will raise the HOMO level of the resulting conjugated system, reducing its bandgap and shifting its absorption to longer wavelengths compared to a non-aminated analogue.

Regioselectivity and Stereoselectivity in Derivatization

A key feature of this compound is the non-equivalence of its two bromine atoms, which allows for regioselective reactions.

C1-Br : This bromine is at an α-position and is ortho to the electron-donating amino group. This position is more sterically hindered and its electronic character is strongly influenced by the adjacent amine.

C6-Br : This bromine is at a β-position and is para to the amino group across the ring system. It is less sterically hindered and its reactivity is influenced by the amine group through resonance effects.

This inherent difference allows chemists to selectively functionalize one position over the other. As documented in early literature, the C1-bromine can be selectively removed with reducing agents like hydriodic acid or tin, leaving the C6-bromine intact. rsc.orggoogle.com This suggests that the C1-Br bond is more reactive under these specific reductive conditions, likely due to electronic activation from the neighboring amine group.

Conversely, in transition metal-catalyzed cross-coupling reactions, steric hindrance often plays a dominant role. It is highly probable that reactions like Suzuki or Sonogashira coupling would occur preferentially at the less hindered C6 position, allowing for the synthesis of mono-substituted 1-bromo-6-aryl-naphthalen-2-amine derivatives. By carefully choosing catalysts, ligands, and reaction conditions, chemists can often control which site reacts, enabling the stepwise construction of unsymmetrically substituted naphthalenes.

Spectroscopic Characterization Techniques and Structural Elucidation Approaches

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, it is possible to deduce the precise connectivity and spatial relationships of atoms within the 1,6-dibromonaphthalen-2-amine molecule.

¹H NMR spectroscopy provides information about the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, the naphthalene (B1677914) ring system contains five aromatic protons and the primary amine group has two protons. Due to the asymmetric substitution pattern (Br at C1, NH₂ at C2, and Br at C6), all five aromatic protons are chemically distinct and are expected to produce separate signals.

The electron-donating amine group (-NH₂) tends to shield adjacent protons, causing their signals to appear at a relatively lower chemical shift (upfield). Conversely, the electron-withdrawing bromine atoms deshield nearby protons, shifting their signals to a higher chemical shift (downfield). The protons of the primary amine group typically appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

The expected splitting patterns arise from spin-spin coupling between adjacent protons (typically over three bonds, ³J). For instance, the proton at C3 would be coupled to the proton at C4, resulting in a doublet. The proton at C4 would be coupled to the proton at C3, appearing as another doublet. Protons on the second ring, such as H7, would be coupled to both H5 and H8, potentially resulting in a more complex pattern like a doublet of doublets.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
NH₂ 4.0 - 5.0 broad singlet (br s) N/A
H-3 ~7.1 - 7.3 doublet (d) ³JH3-H4 ≈ 8.5 - 9.0
H-4 ~7.7 - 7.9 doublet (d) ³JH4-H3 ≈ 8.5 - 9.0
H-5 ~7.5 - 7.7 doublet (d) ³JH5-H7 ≈ 8.0 - 8.5
H-7 ~7.3 - 7.5 doublet of doublets (dd) ³JH7-H8 ≈ 7.0 - 7.5, ⁴JH7-H5 ≈ 1.5 - 2.0

Note: Predicted values are based on established substituent effects on the naphthalene core and data from isomeric compounds. Actual experimental values may vary.

¹³C NMR spectroscopy provides information on the carbon framework of a molecule. In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom typically gives a single peak. Given the asymmetry of this compound, all ten carbon atoms of the naphthalene skeleton are chemically non-equivalent and should produce ten distinct signals.

The chemical shifts are influenced by the substituents. The carbon atom directly attached to the amine group (C2) is shielded and appears upfield compared to a standard aromatic carbon, while the carbons bonded to the electronegative bromine atoms (C1 and C6) are significantly deshielded and appear downfield. The quaternary carbons (C4a, C8a) at the ring junction typically show weaker signals.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C1 ~110 - 115
C2 ~140 - 145
C3 ~120 - 125
C4 ~128 - 132
C4a ~125 - 130
C5 ~129 - 133
C6 ~118 - 122
C7 ~130 - 135
C8 ~127 - 131

Note: Predicted values are based on established substituent effects and data from related bromonaphthalenamines. udel.eduoregonstate.edulibretexts.org

While 1D NMR provides fundamental data, 2D NMR experiments are essential for the unambiguous assignment of all proton and carbon signals, especially in complex molecules. ipb.pt

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. studylib.net A cross-peak between two proton signals in a COSY spectrum confirms that they are on adjacent carbons. For this compound, COSY would show correlations between H-3 and H-4, and between H-5, H-7, and H-8, allowing for the mapping of the two separate spin systems on each aromatic ring. science.gov

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached (one-bond C-H correlation). libretexts.org It allows for the definitive assignment of each protonated carbon in the ¹³C spectrum based on the already assigned proton spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. diva-portal.org Cross-peaks in a NOESY spectrum indicate through-space proximity. This is particularly useful for confirming assignments, for example, by observing a correlation between H-3 and H-4, which are spatially close. studylib.net

Together, these advanced NMR techniques provide a comprehensive and unambiguous picture of the molecular structure of this compound. ipb.pt

Infrared (IR) and Raman Spectroscopy

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. dntb.gov.ua Absorption of infrared radiation or the inelastic scattering of laser light (Raman) excites molecular vibrations (stretching, bending, twisting), and the frequencies of these vibrations are characteristic of specific bonds and functional groups.

The IR and Raman spectra of this compound would be dominated by vibrations associated with the primary amine group and the substituted naphthalene ring.

N-H Vibrations: The primary amine group (-NH₂) is expected to show two distinct N-H stretching bands in the IR spectrum, typically between 3300 and 3500 cm⁻¹. These correspond to the asymmetric and symmetric stretching modes. An N-H scissoring (bending) vibration is also expected near 1600 cm⁻¹. wpmucdn.com

Aromatic Ring Vibrations: The naphthalene core gives rise to several characteristic bands. Aromatic C-H stretching vibrations appear as a group of sharp bands above 3000 cm⁻¹. science.gov Aromatic C=C stretching vibrations cause a series of peaks in the 1450-1620 cm⁻¹ region. Out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ range can be indicative of the substitution pattern on the aromatic ring.

C-Br and C-N Vibrations: The stretching vibration for the C-N bond is typically found in the 1250-1350 cm⁻¹ region. The C-Br stretching vibrations occur at lower frequencies, usually in the fingerprint region between 500 and 650 cm⁻¹, and are often weak in IR spectra but can be more prominent in Raman spectra.

Table 3: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹) Technique
N-H Asymmetric & Symmetric Stretch 3300 - 3500 IR, Raman
Aromatic C-H Stretch 3000 - 3100 IR, Raman
N-H Scissoring (Bend) 1580 - 1650 IR
Aromatic C=C Stretch 1450 - 1620 IR, Raman
C-N Stretch 1250 - 1350 IR
C-H Out-of-Plane Bend 700 - 900 IR

For a rigid, planar molecule like this compound, significant conformational isomerism is not expected. The vibrational spectra will therefore reflect this single, dominant conformation. However, subtle shifts in the frequencies of the N-H stretching bands can provide insights into intermolecular interactions, particularly hydrogen bonding. In the solid state or in concentrated solutions, the amine group can act as a hydrogen bond donor, leading to a broadening and shifting of the N-H bands to lower frequencies compared to the gas phase or a dilute solution in a non-polar solvent. Advanced techniques like two-dimensional infrared (2D-IR) spectroscopy could potentially be used to study ultrafast structural dynamics and interactions, although this is more common for larger, more flexible systems. uzh.ch

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a powerful tool for probing the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. libretexts.org For organic molecules like this compound, the most significant transitions typically observed in the 200-800 nm range are π → π* and n → π* transitions. libretexts.orgmsu.edu

The naphthalene ring system, being an extended conjugated π-system, is the primary chromophore in this compound. This aromatic system gives rise to intense π → π* transitions. msu.edu The presence of the amino (-NH₂) group, which has a lone pair of electrons on the nitrogen atom, introduces the possibility of n → π* transitions. These transitions involve the promotion of a non-bonding electron to an anti-bonding π* orbital and are generally of lower intensity than π → π* transitions. uzh.ch The bromine atoms, as substituents, can also influence the electronic transitions through their inductive and resonance effects, potentially causing a shift in the absorption maxima (λmax) to longer wavelengths (a bathochromic or red shift).

The absorption spectrum of this compound is expected to exhibit strong absorption bands in the UV region, characteristic of the naphthalene core. The conjugation of the amino group with the aromatic system is likely to further influence the position and intensity of these bands.

Table 1: Expected Electronic Transitions for this compound

Transition TypeInvolved OrbitalsExpected Wavelength RegionChromophore
π → ππ bonding to π antibondingUltraviolet (UV)Naphthalene ring
n → πnon-bonding (N lone pair) to π antibondingNear-UV / VisibleAmino group conjugated with the ring

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. For this compound (C₁₀H₇Br₂N), the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. A key feature of compounds containing bromine is the isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. Therefore, the molecular ion peak will appear as a characteristic cluster of peaks (M⁺, [M+2]⁺, [M+4]⁺) with a specific intensity ratio, confirming the presence of two bromine atoms.

The fragmentation of aromatic amines in a mass spectrometer is often initiated by the loss of an electron from the nitrogen atom or the π-system. libretexts.org Aliphatic amines commonly undergo α-cleavage, which is the breaking of the C-C bond adjacent to the nitrogen. libretexts.orgyoutube.com For aromatic amines, fragmentation can be more complex. Common fragmentation pathways for this compound could include:

Loss of a bromine atom: This would result in a significant fragment ion at [M-Br]⁺.

Loss of HBr: A peak corresponding to the loss of a hydrogen atom and a bromine atom.

Fission of the aromatic ring system: Although aromatic rings are relatively stable, fragmentation can occur under high energy conditions. libretexts.org

The presence of the amino group, with its odd number of nitrogen atoms, dictates that the molecular ion will have an odd nominal molecular weight, adhering to the nitrogen rule. miamioh.edu

Table 2: Predicted Mass Spectrometric Data for this compound

FeaturePredicted ObservationSignificance
Molecular Ion (M⁺)Cluster of peaks around m/z 301, 303, 305Confirms molecular weight and presence of two bromine atoms.
Isotopic PatternCharacteristic 1:2:1 intensity ratio for the M⁺, [M+2]⁺, and [M+4]⁺ peaksIndicates the presence of two bromine atoms.
Major FragmentsPeaks corresponding to [M-Br]⁺, [M-HBr]⁺Provides information on the lability of the C-Br and C-H bonds.

X-ray Diffraction (XRD) and Single Crystal X-ray Crystallography for Solid-State Structure

X-ray diffraction techniques are paramount for determining the three-dimensional arrangement of atoms in a crystalline solid. Single crystal X-ray crystallography, when suitable crystals can be grown, provides the most definitive structural information, including bond lengths, bond angles, and intermolecular interactions.

The crystal structure would reveal the precise positions of the bromine and amine substituents on the naphthalene core, confirming the 1,6- and 2- positions, respectively. The planarity of the naphthalene ring system is an important feature that would be quantified by these studies.

Table 3: Expected Crystallographic Parameters for this compound (based on related structures)

ParameterExpected ObservationSignificance
Crystal SystemLikely Monoclinic or OrthorhombicDescribes the basic symmetry of the unit cell. nih.govnih.gov
Intermolecular InteractionsHydrogen bonding (N-H···), π-π stackingDictates the packing of molecules in the solid state.
Molecular GeometryPlanar naphthalene coreConfirms the aromatic nature and overall shape of the molecule.
Bond Lengths and AnglesConsistent with sp² hybridized carbons and standard C-N, C-Br bondsProvides fundamental structural data.

X-ray Photoelectron Spectroscopy (XPS) for Surface and Elemental Composition Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical state of the elements within a material. icm.edu.plcarleton.edu When a sample of this compound is irradiated with X-rays, core-level electrons are ejected, and their kinetic energy is measured. The binding energy of these electrons is characteristic of the element and its chemical environment.

An XPS survey spectrum of this compound would show peaks corresponding to the core levels of carbon (C 1s), nitrogen (N 1s), and bromine (Br 3d). The relative intensities of these peaks can be used to determine the atomic concentrations of these elements on the surface, which should correspond to the empirical formula C₁₀H₇Br₂N.

High-resolution XPS spectra of each element can provide information about the chemical states. The C 1s spectrum can be deconvoluted into components representing carbon atoms in different chemical environments, such as C-C/C-H in the aromatic ring, C-N, and C-Br bonds. uic.edu The N 1s spectrum would show a peak characteristic of an amine group. uic.edu The Br 3d spectrum would confirm the presence of bromine covalently bonded to the aromatic ring. XPS is particularly useful for detecting surface contamination, such as adventitious carbon or oxides, which are not part of the molecule itself. icm.edu.pl

Table 4: Expected XPS Binding Energies for this compound

Core LevelExpected Binding Energy (eV)Information Provided
C 1s~284-286 eVDifferentiates between C-C/C-H, C-N, and C-Br bonds.
N 1s~399-401 eVConfirms the presence and chemical state of the nitrogen in the amine group.
Br 3d~68-70 eVConfirms the presence and chemical state of bromine.

Theoretical and Computational Studies of 1,6 Dibromonaphthalen 2 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular structure and reactivity of chemical compounds at the atomic and electronic levels. For a molecule like 1,6-Dibromonaphthalen-2-amine, these calculations would provide invaluable insights into its geometric and electronic properties.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is based on the principle that the energy of the system can be determined from its electron density. For this compound, DFT calculations would be employed to optimize the molecular geometry, determining the most stable arrangement of its atoms in three-dimensional space. This involves calculating bond lengths, bond angles, and dihedral angles.

Furthermore, DFT provides a detailed picture of the electronic structure, including the distribution of electron density and the energies of molecular orbitals. This information is crucial for predicting the molecule's reactivity and spectroscopic properties. Studies on other naphthalene (B1677914) derivatives have successfully used DFT to elucidate their structural and electronic characteristics.

Basis Set Selection and Methodologies (e.g., B3LYP, 6-31G(d,p))

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. A commonly used and well-validated functional for organic molecules is B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which combines the strengths of both Hartree-Fock theory and DFT.

The basis set is a set of mathematical functions used to represent the electronic wavefunctions. The 6-31G(d,p) basis set is a popular choice that provides a good balance between computational cost and accuracy for molecules containing first- and second-row elements, as well as halogens like bromine. The "(d,p)" notation indicates the inclusion of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are important for accurately describing chemical bonding. In a hypothetical study of this compound, the combination of the B3LYP functional with the 6-31G(d,p) basis set would be a standard and reliable approach to initiate the investigation.

Electronic Properties and Orbital Analysis

Once the molecular geometry is optimized, a variety of analyses can be performed to understand the electronic properties and reactivity of this compound.

HOMO-LUMO Energy Gaps and Molecular Stability

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and chemical reactivity.

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more likely to be reactive. For this compound, calculating the HOMO-LUMO energy gap would provide a quantitative measure of its stability and potential for electronic transitions.

Hypothetical Data Table for HOMO-LUMO Analysis of this compound:

ParameterEnergy (eV)
HOMO EnergyValue not available
LUMO EnergyValue not available
HOMO-LUMO GapValue not available

Note: Specific energy values are not available due to the absence of published computational studies on this molecule.

Natural Bond Orbital (NBO) Analysis for Charge Transfer

Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer, hyperconjugative interactions, and the nature of chemical bonds within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonding/antibonding orbitals.

Hypothetical Data Table for NBO Analysis of this compound:

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
e.g., LP(N)e.g., π(C-C)Value not available
e.g., π(C-C)e.g., π(C-C)Value not available
e.g., LP(Br)e.g., σ*(C-N)Value not available

Note: Specific donor-acceptor interactions and their stabilization energies are not available.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP map is typically color-coded, with red indicating regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack).

For this compound, an MEP map would highlight the electron-rich areas, likely around the nitrogen atom of the amine group and potentially influenced by the bromine atoms, and the electron-deficient regions of the aromatic ring. This would provide a qualitative prediction of how the molecule would interact with other reagents.

Spectroscopic Property Prediction (Theoretical NMR, IR, UV-Vis)

Computational spectroscopy is a vital tool for predicting the spectral characteristics of a molecule, which can aid in its identification and structural elucidation.

Theoretical NMR Spectroscopy: The ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts of this compound can be accurately predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework. These calculations would provide the theoretical chemical shift for each unique hydrogen and carbon atom in the molecule. The predicted spectrum is a valuable counterpart to experimental data, helping to assign signals and confirm the molecular structure. The electronic environment of each nucleus, influenced by the bromine and amine substituents on the naphthalene core, would be reflected in the calculated shifts.

Table 1: Illustrative Predicted NMR Data for this compound This table is a hypothetical representation of data that would be generated from computational analysis and does not represent experimental results.

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1-~115-120
C2-~140-145
C3~7.1-7.3~110-115
C4~7.6-7.8~128-132
C5~7.8-8.0~125-129
C6-~118-122
C7~7.5-7.7~130-134
C8~8.0-8.2~127-131
NH₂~4.0-5.0 (broad)-

Theoretical IR Spectroscopy: The vibrational frequencies of this compound can be computed to generate a theoretical Infrared (IR) spectrum. This would reveal absorption peaks corresponding to specific molecular vibrations, such as the N-H stretching of the amine group (typically around 3300-3500 cm⁻¹), C-Br stretching (in the lower frequency region), and the characteristic C=C and C-H vibrations of the aromatic naphthalene ring.

Theoretical UV-Vis Spectroscopy: The electronic absorption properties can be predicted using Time-Dependent Density Functional Theory (TD-DFT). These calculations would yield the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. This provides insight into the electronic transitions within the molecule, primarily π→π* transitions within the aromatic system.

Conformational Analysis and Energy Landscapes

Conformational analysis investigates the different spatial arrangements of a molecule (conformers) that can be interconverted by rotation about single bonds. For this compound, the primary focus would be the rotation of the amino group (-NH₂) around the C2-N bond.

A potential energy surface can be calculated by systematically rotating the N-H bonds relative to the plane of the naphthalene ring. This analysis would identify the most stable conformer (the global minimum on the energy landscape) and any other local minima. The energy barriers between these conformers would also be determined, providing information on the flexibility of the amino group. Steric interactions between the amino group and the adjacent bromine atom at the C1 position would likely play a significant role in defining the preferred conformation.

Table 2: Hypothetical Conformational Energy Data This table illustrates the type of data generated from a conformational analysis.

ConformerDihedral Angle (H-N-C2-C1)Relative Energy (kcal/mol)Stability
A2.5Transition State
B45°0.0Most Stable
C90°1.8Local Minimum

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for mapping the detailed pathways of chemical reactions. For this compound, theoretical studies could be employed to investigate various reactions, such as electrophilic aromatic substitution, nucleophilic substitution at the bromine positions, or reactions involving the amine functionality.

By locating the transition state structures and calculating their energies, the activation energy for each step of a proposed mechanism can be determined. This allows for the construction of a reaction energy profile, which visualizes the energy changes throughout the reaction. Such studies can predict the most likely reaction pathway, identify rate-determining steps, and explain observed regioselectivity or stereoselectivity. For example, modeling the mechanism of a Sandmeyer reaction to replace the amine group or a Suzuki coupling at the C-Br positions would provide fundamental insights into the reactivity of this compound.

Applications in Advanced Materials and Chemical Synthesis

Precursor for Optoelectronic Materials (e.g., OLED components via derivatives)

Naphthalene-based compounds are integral to the development of materials for organic light-emitting diodes (OLEDs) and other optoelectronic devices. The naphthalene (B1677914) unit forms a stable, aromatic core that can be functionalized to tune the electronic and photophysical properties of the resulting materials. Brominated naphthalenes, such as 1,4-Dibromonaphthalene, serve as key building blocks in the synthesis of these advanced materials.

The bromine atoms on 1,6-Dibromonaphthalen-2-amine act as versatile synthetic handles. They can be readily substituted through various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to extend the π-conjugated system of the molecule. This extension is a critical strategy for designing materials with specific energy levels (HOMO/LUMO) and charge-transport properties required for efficient OLEDs. The amino group further modifies the electronic character of the naphthalene system, acting as an electron-donating group which can influence the emission color and efficiency of the final device.

Building Block for Organic Semiconductors

The development of high-performance organic semiconductors relies on the design of molecules that can self-assemble into ordered structures to facilitate efficient charge transport. Naphthalene and its derivatives are widely recognized as promising building blocks for these materials due to their rigid, planar structure which promotes π-π stacking. inter-chem.pltcichemicals.comresearchgate.net

This compound serves as a foundational unit for constructing more complex organic semiconductors. The dibromo functionality allows for the creation of copolymers and larger conjugated molecules with tailored semiconducting properties. researchgate.netnih.gov For instance, the synthesis of naphthalene bis(4,8-diamino-1,5-dicarboxyl)amide (NBA)-based polymers has demonstrated that the connectivity on the naphthalene core significantly impacts the polymer's structure and charge mobility, achieving electron and hole mobilities of up to 0.39 and 0.32 cm²/(V·s), respectively. nih.gov By analogy, the specific 1,6-substitution pattern of this compound can be exploited to control the regiochemistry of polymerization, thereby influencing the planarity and intermolecular packing of the resulting semiconductor.

Role in Catalysis (e.g., as ligands or precursors for catalysts)

In the field of catalysis, the design of organic ligands is crucial for controlling the activity and selectivity of metal catalysts. Amine-containing compounds are widely used as ligands, where the nitrogen atom coordinates to a metal center. nih.gov this compound possesses an amino group that can serve as a coordination site.

Furthermore, the bromine atoms provide a pathway for synthesizing more complex pincer-type or bidentate ligands. Through cross-coupling reactions, phosphorus, nitrogen, or sulfur-containing groups can be introduced at the 1- and 6-positions to create a chelating ligand framework. The rigid naphthalene backbone can impart thermal stability and specific steric properties to the resulting metal complex. Halogen-bridged methylnaphthyl palladium dimers have been shown to be highly efficient catalyst precursors for various cross-coupling reactions, highlighting the utility of the naphthyl scaffold in catalyst design. nih.gov The combination of a coordinating amine and reactive bromo- sites makes this compound a promising precursor for a new class of ligands and catalysts.

Intermediates in the Synthesis of Complex Organic Molecules

The presence of multiple, electronically distinct functional groups makes this compound a valuable intermediate in multistep organic synthesis. Bromoaminonaphthalene derivatives are recognized as versatile building blocks for creating more elaborate molecules. The differential reactivity of the C-Br bonds and the N-H bond allows for selective, sequential chemical transformations.

For example, the amine group can be protected or acylated, followed by selective functionalization of one or both bromine atoms via metal-catalyzed cross-coupling, lithiation-substitution, or nucleophilic aromatic substitution. This stepwise approach provides precise control over the final molecular structure. This strategy is employed in the synthesis of naphthalene-based push-pull dyes, where electron-donating (like an amino group) and electron-accepting groups are installed on the naphthalene core to create molecules with interesting optical properties. nih.gov A related compound, 1,6-Dibromo-2-naphthol (B94854), is known as an intermediate in the synthesis of pharmaceuticals like naproxen and nabumetone. echemi.com

Below is a table summarizing the potential synthetic transformations for this compound.

Functional GroupReaction TypeReagents/CatalystsResulting Structure
Amine (-NH₂) Group N-Alkylation / N-ArylationAlkyl halides, Aryl boronic acidsSecondary or Tertiary Amine
N-AcylationAcyl chlorides, AnhydridesAmide
Bromo (-Br) Groups Suzuki CouplingBoronic acids, Pd catalystAryl- or Alkyl-substituted naphthalene
Buchwald-Hartwig AminationAmines, Pd catalystDiamino- or Amino-bromo-naphthalene
Sonogashira CouplingTerminal alkynes, Pd/Cu catalystAlkynyl-substituted naphthalene
Heck CouplingAlkenes, Pd catalystAlkenyl-substituted naphthalene

This table illustrates the synthetic versatility of the compound as an intermediate.

Framework for Supramolecular Assemblies

Supramolecular chemistry involves the study of non-covalent interactions that direct the self-assembly of molecules into well-defined, higher-order structures. The functional groups on this compound are capable of participating in several types of non-covalent interactions.

A crystal structure analysis of the closely related compound, 1,6-Dibromo-2-naphthol, reveals its ability to form complex three-dimensional networks. nih.gov In its methanol monosolvate form, the molecules are linked by O-H···O hydrogen bonds into dimer-like arrangements. These dimers are further stabilized by π–π stacking between the naphthalene rings (centroid-to-centroid distance of 3.676 Å) and Br···Br halogen bonding interactions (distances of 3.480 Å and 3.786 Å). nih.gov

Given the structural similarity, this compound is expected to exhibit analogous self-assembly behavior. The amine group can act as both a hydrogen bond donor (N-H) and acceptor (N lone pair), while the bromine atoms can participate in halogen bonding. The planar naphthalene core facilitates π–π stacking. This combination of directional interactions makes it a promising candidate for designing crystalline solids, liquid crystals, and other ordered molecular materials.

Interaction TypeParticipating GroupsRole in Assembly
Hydrogen Bonding Amine group (-NH₂)Directs the formation of chains or networks.
π–π Stacking Naphthalene CorePromotes columnar or layered packing.
Halogen Bonding Bromo groups (-Br)Provides directional control over the 3D architecture.

This table summarizes the key non-covalent interactions that enable this compound to form supramolecular assemblies.

Future Research Directions and Unexplored Avenues

Development of Novel Stereoselective Synthetic Pathways

The development of stereoselective synthetic pathways for derivatives of 1,6-dibromonaphthalen-2-amine represents a significant and largely unexplored research area. The inherent chirality that can be introduced into molecules derived from this scaffold makes it an attractive target for asymmetric synthesis. Future research could focus on the following:

Asymmetric Catalysis: Investigating the use of chiral catalysts to control the stereochemistry of reactions involving the amine or bromine functionalities. This could include asymmetric C-N and C-C bond-forming reactions to introduce chiral substituents.

Chiral Derivatizing Agents: Employing chiral auxiliaries to direct stereoselective transformations at various positions on the naphthalene (B1677914) ring. Subsequent removal of the auxiliary would provide enantiomerically enriched products.

Biocatalysis: Utilizing enzymes to perform stereoselective modifications of this compound or its derivatives. Enzymes could offer high levels of enantioselectivity under mild reaction conditions.

A hypothetical research direction could involve the stereoselective synthesis of chiral phosphine (B1218219) ligands derived from this compound for use in asymmetric catalysis. The table below outlines a potential research focus in this area.

Research Focus AreaPotential MethodologiesDesired Outcome
Asymmetric C-P CouplingPalladium-catalyzed cross-coupling with chiral phosphine oxides.Enantiomerically enriched phosphine-containing naphthalene derivatives.
Chiral ResolutionDiastereomeric salt formation with chiral acids.Separation of racemic mixtures of functionalized derivatives.

Exploration of Alternative Catalytic Systems for Functionalization

The two bromine atoms and the amino group on this compound offer multiple sites for functionalization through various catalytic systems. While palladium-catalyzed cross-coupling reactions are a standard approach, exploring alternative catalysts could provide new reactivities and efficiencies.

Copper-Catalyzed Reactions: Investigating copper-catalyzed C-N, C-O, and C-S bond-forming reactions to introduce a diverse range of functional groups.

Nickel-Catalyzed Cross-Coupling: Exploring the use of nickel catalysts, which can offer different reactivity and selectivity profiles compared to palladium, particularly for C-Br bond activation.

Photoredox Catalysis: Utilizing light-mediated catalytic systems to enable novel transformations that are not accessible through traditional thermal methods. This could open avenues for radical-based functionalization.

The following table highlights potential catalytic systems and their targeted transformations.

Catalytic SystemTarget TransformationPotential Advantages
Copper/Ligand SystemUllmann CondensationCost-effective, different substrate scope.
Nickel/Reductant SystemReductive CouplingMilder reaction conditions, unique selectivity.
Photoredox/Co-catalystRadical AdditionAccess to novel reaction pathways.

Advanced Computational Studies on Reaction Dynamics

Advanced computational studies, such as Density Functional Theory (DFT), can provide profound insights into the reaction dynamics, mechanisms, and electronic properties of this compound and its derivatives. Such studies are currently lacking in the available literature.

Mechanism Elucidation: Using DFT to model the transition states and reaction pathways for various functionalization reactions, thereby guiding experimental design for improved efficiency and selectivity.

Electronic Property Prediction: Calculating the HOMO-LUMO gap, ionization potential, and electron affinity to predict the optoelectronic properties of novel materials derived from this compound.

Spectroscopic Correlation: Simulating NMR, IR, and UV-Vis spectra to aid in the characterization of new derivatives and to understand the impact of functionalization on the electronic structure.

A summary of potential computational research topics is presented below.

Computational MethodResearch ObjectiveInformation Gained
DFT CalculationsModeling reaction pathways of cross-coupling reactions.Understanding reaction mechanisms and predicting regioselectivity.
Time-Dependent DFTSimulating electronic absorption and emission spectra.Predicting photophysical properties for materials applications.

Integration into Multi-component Reactions for Complexity Generation

Multi-component reactions (MCRs) offer a powerful strategy for the rapid generation of molecular complexity from simple starting materials in a single synthetic step. The amine and bromo-aryl functionalities of this compound make it an ideal candidate for the design of novel MCRs.

Ugi and Passerini Reactions: Utilizing the primary amine in Ugi and Passerini-type reactions to create complex, multi-functionalized molecules.

A³ Coupling (Aldehyde-Alkyne-Amine): Employing the amine component in A³ coupling reactions to synthesize propargylamines, which are versatile synthetic intermediates.

Sequential MCR-Cross-Coupling: Designing one-pot sequences where an MCR is followed by an in-situ palladium-catalyzed cross-coupling reaction at the bromine positions to build highly complex molecular architectures.

The table below outlines potential MCR strategies involving this compound.

Multi-component ReactionReactantsPotential Product Class
Ugi-type ReactionAldehyde, Isocyanide, Carboxylic Acidα-Acylamino Amide Derivatives
A³ CouplingAldehyde, Terminal AlkynePropargylamine Derivatives

Design of Next-Generation Functional Materials

The rigid, aromatic structure of the naphthalene core, combined with the potential for extensive functionalization, makes this compound a promising building block for next-generation functional materials. A patent has noted its use as an OLED intermediate, suggesting its potential in electronic materials heegermaterials.com.

Organic Light-Emitting Diodes (OLEDs): Synthesizing novel emitters, host materials, or charge-transport materials by incorporating the this compound scaffold into larger conjugated systems.

Metal-Organic Frameworks (MOFs): Using the amine and potentially other introduced functional groups as coordination sites for the construction of porous MOFs with applications in gas storage, separation, and catalysis.

Conducting Polymers: Polymerizing functionalized derivatives of this compound to create conducting polymers with tailored electronic and physical properties.

The following table summarizes potential applications in materials science.

Material ClassDesign StrategyPotential Application
OLED MaterialsIncorporation into donor-acceptor architectures.High-efficiency light-emitting devices.
Metal-Organic FrameworksFunctionalization with carboxylic acids for metal coordination.Gas storage and heterogeneous catalysis.
Conducting PolymersElectropolymerization of thiophene (B33073) or pyrrole (B145914) derivatives.Organic electronics and sensors.

Q & A

Q. How can researchers design experiments to investigate the environmental degradation pathways of this compound?

  • Methodological Answer : Conduct photolysis studies under UV light (λ = 300–400 nm) in aqueous/organic solvents to simulate environmental conditions. Analyze degradation products via LC-MS/MS and monitor bromide release via ion chromatography. Compare aerobic vs. anaerobic microbial degradation using soil slurry assays with GC-MS profiling. Toxicity assessments (e.g., Microtox®) evaluate ecological impacts .

Q. What mechanistic insights can be gained from studying the cross-coupling reactions of this compound with transition-metal catalysts?

  • Methodological Answer : Employ Suzuki-Miyaura or Buchwald-Hartwig coupling with Pd catalysts (e.g., Pd(PPh3_3)4_4) to functionalize bromine sites. Monitor reaction progress via TLC and isolate intermediates for X-ray analysis. Kinetic isotope effects (KIE) and Hammett plots elucidate rate-determining steps and electronic influences. Compare catalytic efficiency (TON, TOF) across ligand systems (e.g., biphenyl vs. Josiphos ligands) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.